1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine is a chemical compound that has garnered significant interest in various fields of research. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety. The unique structural features of this compound make it a valuable subject of study in both academic and industrial settings.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which can be achieved through various cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the amine group is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act as an agonist or antagonist at various receptors, modulating signaling pathways and influencing cellular responses.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)phenyl]ethan-1-amine: This compound has a phenyl ring instead of a cyclohexyl ring, which affects its chemical reactivity and biological activity.
1-[4-(Trifluoromethyl)cyclohexyl]propan-1-amine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)cyclohexyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h6-8H,2-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZSBVXHRTVIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.